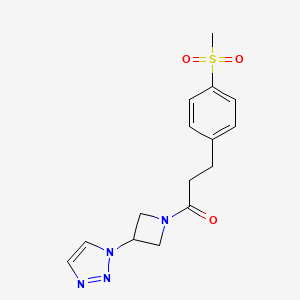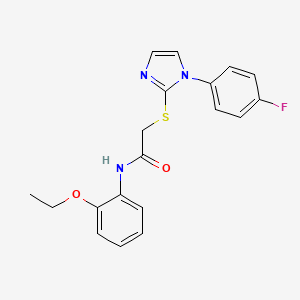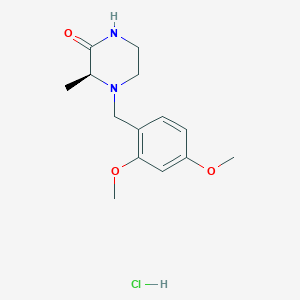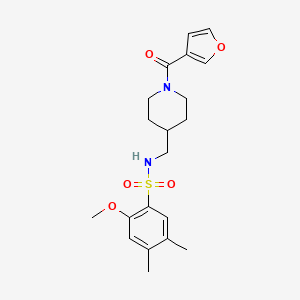![molecular formula C19H19ClN4O3S B2499866 2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351790-49-2](/img/structure/B2499866.png)
2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to introduce specific functional groups. In the context of the compound "2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide," we can draw parallels with the synthesis methods described in the provided papers. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, as mentioned in paper , involves the introduction of substituents such as chloro, hydroxyl, and amino groups onto a benzene ring. This process could be similar to the steps required to synthesize the target compound, which also contains a chloropyridinyl moiety and an amino group. The paper does not directly describe the synthesis of the target compound but provides insight into the type of reactions that might be employed, such as condensation reactions and the use of specific reagents for functional group transformations.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical properties and reactivity. X-ray diffraction analysis is a powerful tool for unambiguously assigning the structure of complex molecules, as demonstrated in paper for a different compound. Although the target compound's structure is not directly analyzed in the provided papers, the methods described could be applicable for its structural determination. The presence of a thiazole ring and a benzyl group with methoxy substituents in the target compound suggests potential for interesting electronic interactions and steric effects that would influence its molecular conformation and reactivity.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of the target compound, but they do offer insights into the reactivity of similar structures. For example, the antioxidant activity of the synthesized compounds in paper suggests that the presence of certain substituents can significantly enhance a molecule's ability to act as a radical scavenger. This could imply that the target compound, with its amino and methoxy substituents, might also exhibit interesting reactivity, potentially in biological systems or as a catalyst in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers and small molecules are critical for their practical applications. Paper discusses the synthesis of new polyamides with pyridyl moieties and their solubility in polar solvents. While the target compound is not a polymer, the presence of a pyridyl group could similarly affect its solubility and interaction with solvents. The thermal properties of the polymers described in paper also highlight the importance of understanding how structural components can influence the stability of a compound under various conditions. These considerations are relevant for the target compound, as its stability, solubility, and thermal behavior would be important for its potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of compounds with complex structures, including thiazole derivatives, often involves novel synthetic methodologies that allow for the precise manipulation of molecular features to achieve desired properties and activities. For instance, the synthesis of novel thiazole derivatives through cyclocondensation reactions or by employing specific reagents like POCl3 under controlled conditions highlights the synthetic versatility and chemical reactivity of thiazole-based compounds. These methodologies provide a foundation for designing compounds with targeted functions in scientific and pharmaceutical research (Raut et al., 2020).
Pharmacological Applications
Thiazole derivatives have been extensively studied for their pharmacological potentials, such as antitumor, anti-inflammatory, and antioxidant activities. The structural diversity of thiazole compounds allows for the modulation of biological activity by introducing various substituents, which can enhance their efficacy and selectivity towards specific biological targets. For example, certain imidazole and thiazole analogues have shown significant antitumor activities, suggesting their potential as lead compounds in the development of new anticancer therapies (Iradyan et al., 2009). Similarly, benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory properties, indicating their application potential in managing oxidative stress and inflammation-related disorders (Raut et al., 2020).
Propriétés
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-11-17(28-19(23-11)24-16-7-5-13(20)10-21-16)18(25)22-9-12-4-6-14(26-2)15(8-12)27-3/h4-8,10H,9H2,1-3H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBUMDGPSVRGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2499788.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2499789.png)
![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)
![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)





![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)